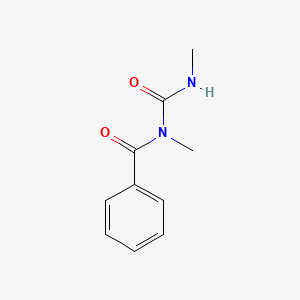N-Methyl-N-(methylcarbamoyl)benzamide
CAS No.: 67488-19-1
Cat. No.: VC16103519
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67488-19-1 |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | N-methyl-N-(methylcarbamoyl)benzamide |
| Standard InChI | InChI=1S/C10H12N2O2/c1-11-10(14)12(2)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,14) |
| Standard InChI Key | PXBSNCRNNKRWEQ-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)N(C)C(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Structure and Formula
N-Methyl-N-(methylcarbamoyl)benzamide features a benzamide backbone substituted with both methyl and methylcarbamoyl functional groups at the nitrogen atom. Its molecular formula, , corresponds to a molecular weight of 192.214 g/mol and an exact mass of 192.090 g/mol . The presence of polar functional groups, including the amide and carbamate moieties, contributes to its moderate polarity, as indicated by a calculated LogP value of 1.3024 .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 192.214 g/mol | |
| Exact Mass | 192.090 g/mol | |
| LogP | 1.3024 | |
| Polar Surface Area (PSA) | 52.90 Ų |
Spectral and Analytical Data
While experimental data on melting point, boiling point, and solubility remain unreported, structural analogs such as N-Methylbenzamide (CAS 613-93-4) provide indirect insights. For instance, N-Methylbenzamide exhibits a melting point of 76–78°C and solubility in ethanol but insolubility in water . These properties suggest that N-Methyl-N-(methylcarbamoyl)benzamide may similarly favor organic solvents over aqueous media, though its additional carbamoyl group could enhance hydrogen-bonding capacity.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of N-Methyl-N-(methylcarbamoyl)benzamide likely involves sequential acylation and carbamoylation steps. A plausible route begins with benzoyl chloride derivatives, as demonstrated in related benzamide syntheses . For example, methyl 4-formylbenzoate has been used as a precursor for reductive amination and subsequent acylation , suggesting that analogous strategies could yield the target compound.
Reported Pathways
Although no direct synthesis of N-Methyl-N-(methylcarbamoyl)benzamide is documented, methodologies from recent benzamide studies offer guidance. In one approach, methyl 4-formylbenzoate undergoes reductive amination with methylamine to form a secondary amine intermediate, which is then reacted with methylcarbamoyl chloride . Alternatively, activating the carboxyl group of 4-(methylcarbamoyl)benzoic acid with thionyl chloride could generate the corresponding acyl chloride, enabling coupling with methylamine .
Reactivity and Stability
Stability Considerations
Amides generally demonstrate thermal stability, but the presence of the carbamate group could lower decomposition temperatures. Structural analogs like procarbazine (CAS 671-16-9) highlight the sensitivity of hydrazine-containing carbamates to oxidation and thermal stress , though such moieties are absent in this compound.
Future Research Directions
Synthetic Optimization
Developing efficient, scalable routes remains critical. Leveraging modern catalytic methods—such as flow chemistry or enzymatic catalysis—could address yield limitations observed in traditional acylation approaches .
Biological Screening
Prioritizing in vitro assays against kinase families (e.g., EGFR, PDGFR) would elucidate therapeutic potential. Molecular docking studies could predict interactions with ATP-binding pockets, informed by imatinib’s binding mode .
Environmental Impact Studies
Assessing biodegradation pathways and ecotoxicology is essential given the compound’s potential agrochemical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume